N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a structurally complex molecule featuring a central ethanediamide backbone. Key structural elements include:
- 3-Chloro-4-fluorophenyl group: A halogenated aromatic ring known to enhance hydrophobic interactions and metabolic stability in bioactive compounds .
- Furan-2-yl moiety: A heterocyclic oxygen-containing ring that may contribute to π-π stacking interactions in biological systems.
- 1,2,3,4-Tetrahydroisoquinoline: A bicyclic amine scaffold prevalent in alkaloids and pharmaceuticals, often associated with receptor binding via hydrogen bonding or electrostatic interactions .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O3/c24-18-12-17(7-8-19(18)25)27-23(30)22(29)26-13-20(21-6-3-11-31-21)28-10-9-15-4-1-2-5-16(15)14-28/h1-8,11-12,20H,9-10,13-14H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRHWPZQKNWMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The compound is characterized by the following structural features:
- Chloro and Fluoro Substituents : The presence of a chloro (Cl) and a fluoro (F) group on the phenyl ring can influence its pharmacological properties, including lipophilicity and receptor binding affinity.
- Furan and Tetrahydroisoquinoline Moieties : These components are often associated with various biological activities, including neuroactivity and potential antitumor effects.
- Receptor Binding : Compounds with similar structures often interact with neurotransmitter receptors (e.g., dopamine, serotonin), which can lead to varied effects on mood and cognition.
- Enzyme Inhibition : The presence of nitrogen-containing rings may suggest potential as enzyme inhibitors, particularly in pathways related to neurotransmitter metabolism.
Pharmacological Profiles
- Antidepressant Effects : Compounds that include tetrahydroisoquinoline derivatives have been studied for their antidepressant properties due to their ability to modulate serotonin and norepinephrine levels.
- Antitumor Activity : Some furan-containing compounds have demonstrated cytotoxic effects against cancer cell lines, potentially through apoptosis induction.
Case Studies
While specific case studies on this exact compound may not be available, research into structurally similar compounds provides insights into potential biological activities:
- A study on tetrahydroisoquinoline derivatives showed significant activity against various cancer cell lines, indicating that modifications to this scaffold could enhance efficacy against tumors.
- Research involving furan derivatives has indicated potential antibacterial and antifungal properties, suggesting that the inclusion of furan in this compound may confer similar benefits.
Data Table: Comparison with Similar Compounds
Scientific Research Applications
Structural Characteristics
The compound features:
- Chloro-substituted phenyl ring : Enhances lipophilicity and biological activity.
- Fluorine atom : Modifies electronic properties and can influence binding interactions.
- Furan moiety : Contributes to the compound's reactivity and potential biological effects.
- Tetrahydroisoquinoline structure : Known for its pharmacological significance, particularly in neuropharmacology.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
Anticancer Activity
Studies have shown that compounds similar to N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can inhibit tumor cell growth. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, as assessed by the National Cancer Institute (NCI) protocols. The mean GI50 values indicate effective inhibition of cell proliferation, suggesting potential as an anticancer agent .
Anti-inflammatory Properties
Compounds in the oxalamide class have shown promise as anti-inflammatory agents. The presence of multiple functional groups in this compound may allow it to modulate inflammatory pathways effectively. Research into similar compounds has highlighted their ability to reduce inflammation markers in vitro and in vivo.
Neurological Effects
The tetrahydroisoquinoline component is associated with neuroprotective effects. Compounds containing this moiety have been studied for their potential to treat neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:
- Choice of Solvents : Solvents such as dichloromethane are often used to optimize yield and purity.
- Temperature Control : Precise temperature management during reactions is crucial for successful synthesis.
Case Studies
Several studies have explored the applications of compounds related to this compound:
- Antitumor Activity Assessment : A study conducted by the NCI evaluated related compounds against a panel of cancer cell lines. Results indicated significant growth inhibition rates, supporting further development for anticancer therapies .
- Anti-inflammatory Mechanisms : Research on structurally similar compounds demonstrated their ability to inhibit pro-inflammatory cytokines in cellular models. This suggests that this compound may also exhibit similar properties.
Comparison with Similar Compounds
N-(4-Chloro-3-fluorophenyl)-N'-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]ethanediamide
- Key Differences: Positional isomerism: The chloro and fluoro substituents on the phenyl ring are reversed (4-chloro-3-fluoro vs. 3-chloro-4-fluoro). Stereochemistry: The (1S)-configuration in the tetrahydroisoquinoline group may confer distinct biological activity compared to the non-specified configuration in the target compound.
- Implications: Positional isomerism is critical in medicinal chemistry, as seen in drugs like ciprofloxacin (fluoroquinolone antibiotics), where substituent positioning dictates potency .
N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
- Key Differences: Substituent groups: Replaces the furan-2-yl and tetrahydroisoquinoline with a dimethylamino group and a 1-methylindole moiety. Impact:
- The indole group enhances π-π stacking but increases molecular weight (MW = ~435 g/mol vs. target compound’s ~400 g/mol).
- Dimethylamino groups improve water solubility but may reduce blood-brain barrier penetration compared to the lipophilic tetrahydroisoquinoline .
Functional Group Comparisons
Pharmacokinetic and Physicochemical Properties (Hypothetical Analysis)
- Lipophilicity: The target compound’s tetrahydroisoquinoline and furan groups likely confer moderate lipophilicity (clogP ~3.5), favoring membrane permeability. In contrast, the dimethylamino analogue () may have lower lipophilicity (clogP ~2.8) due to polar amine groups .
- Solubility: Ethanediamide derivatives generally exhibit poor aqueous solubility, necessitating formulation optimizations such as salt formation or nanoparticle delivery .
- Metabolic Stability : Fluorine atoms typically reduce oxidative metabolism, while furan rings may introduce susceptibility to cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
